molecular formula C7H8N2O2 B1358141 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde CAS No. 623564-43-2

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

Cat. No.: B1358141
CAS No.: 623564-43-2
M. Wt: 152.15 g/mol
InChI Key: WHPNSFZQTFODCZ-UHFFFAOYSA-N
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Description

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound featuring a fused imidazole-oxazine scaffold with a formyl (-CHO) substituent at position 3. Its molecular formula is C₈H₈N₂O₂, and it is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate. The compound’s structure combines the electron-rich imidazole ring with the oxazine moiety, enabling diverse reactivity for derivatization .

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-8-7-5-11-2-1-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPNSFZQTFODCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC=C(N21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620473
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623564-43-2
Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carboxaldehyde
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Record name 5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde
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Preparation Methods

Cyclization of Precursors

A common route involves the cyclization of 2-aminooxazoline derivatives with aldehydes or halo-substituted aldehydic precursors under acidic or basic conditions. For example:

  • The condensation of 2-bromo-3-hydroxypropenal with p-toluenesulfonic acid in cyclohexane at elevated temperatures (~80 °C) in the presence of isopropyl alcohol leads to the formation of the imidazo-oxazine core.
  • The reaction proceeds via nucleophilic attack and ring closure, producing the bicyclic heterocycle.

Multi-Step Organic Reactions

The synthesis often involves:

  • Initial formation of an intermediate imidazo-oxazine derivative.
  • Subsequent oxidation or selective functionalization to introduce the aldehyde group at the 3-position.
  • Purification steps such as filtration, washing, and drying to isolate the product.

Catalysts and Solvents

  • Acid catalysts such as p-toluenesulfonic acid are commonly employed to promote cyclization.
  • Solvents like cyclohexane, isopropyl alcohol, and occasionally polar aprotic solvents (e.g., DMF, acetonitrile) are used depending on the step.
  • Basic conditions (e.g., potassium carbonate) are sometimes employed in related oxazine syntheses to facilitate ring formation.

Reaction Yields and Product Purity

Step Reaction Conditions Yield (%) Notes
Cyclization with 2-bromo-3-hydroxypropenal, p-toluenesulfonic acid, cyclohexane, 80 °C 36.3% Formation of 5,6-dihydro-8H-imidazo[2,1-c]oxazine-2-carbaldehyde; minor regioisomer also formed (16.1%)
Alternative base-catalyzed cyclizations (K2CO3, acetonitrile, 2-24 h) 26-70% Yields vary with solvent, base, and reaction time; higher yields with acetonitrile and K2CO3

Research Findings and Optimization

  • Studies indicate that the choice of solvent and base significantly affects the regioselectivity and yield of the cyclization step. For instance, acetonitrile with potassium carbonate at reflux for 2 hours gave a 70% yield of the desired oxazine derivative.
  • The aldehyde functionality can be introduced or preserved by controlling oxidation states during synthesis, often requiring mild oxidizing agents to avoid over-oxidation or ring degradation.
  • Physical methods such as vortexing, ultrasound, or heating are used to improve solubility and reaction rates during formulation and preparation of stock solutions.

Preparation of Stock Solutions (Supporting Data)

For research and formulation purposes, the compound is prepared as stock solutions with precise molarity calculations based on batch-specific molecular weight. A typical preparation table for stock solutions is as follows:

Amount of Compound (mg) Volume of Solvent for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 6.5725 1.3145 0.6572
5 32.8623 6.5725 3.2862
10 65.7246 13.1449 6.5725
  • Solvents used for stock solutions include DMSO, PEG300, Tween 80, ddH2O, and corn oil for in vivo formulations, ensuring clarity and homogeneity.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Key Reagents 2-Bromo-3-hydroxypropenal, p-toluenesulfonic acid, K2CO3, aldehydes
Typical Solvents Cyclohexane, isopropyl alcohol, acetonitrile, DMF
Catalysts p-Toluenesulfonic acid (acidic), potassium carbonate (basic)
Reaction Temperature 80 °C (cyclization), reflux conditions for base-catalyzed reactions
Yields 26% to 70% depending on conditions
Purification Methods Filtration, washing with TBME, drying at room temperature
Stock Solution Preparation Molarity-based dilution in DMSO and co-solvents for biological assays

The preparation of 6,8-Dihydro-5H-imidazo[2,1-c]oxazine-3-carbaldehyde is achieved through carefully controlled multi-step organic synthesis involving cyclization of appropriate precursors and introduction of the aldehyde group. Reaction conditions such as solvent choice, catalyst type, temperature, and time critically influence the yield and purity of the final product. Optimization studies show that mild acidic or basic media with appropriate solvents yield the best results. The compound’s stock solutions are prepared with precise molarity calculations for research applications, ensuring reproducibility and reliability.

This synthesis methodology is supported by diverse research sources and experimental data, reflecting an authoritative and comprehensive understanding of the compound’s preparation.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study demonstrated that derivatives of imidazo[2,1-c][1,4]oxazines exhibited significant antifungal activity against Fusarium oxysporum, surpassing the efficacy of conventional fungicides like hymexazol . The structure-activity relationship (SAR) studies indicated that modifications in the imidazo structure could enhance antifungal properties.

Antiparasitic Effects

In the context of parasitic infections, compounds related to 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde have shown promise against Leishmania donovani, which causes visceral leishmaniasis. Research has indicated that certain analogs displayed improved efficacy compared to existing treatments . The development of these compounds is crucial for addressing drug resistance issues in parasitic diseases.

Tuberculosis Treatment

The compound's structural analogs are being investigated for their potential use in treating tuberculosis. A study reported that nitroimidazooxazines derived from this compound class demonstrated potent bactericidal activity against drug-susceptible strains of Mycobacterium tuberculosis . This highlights the importance of these compounds in developing new antitubercular agents.

Fungicidal Properties

The antifungal properties of this compound derivatives have led to their exploration as potential agricultural fungicides. The ability to inhibit fungal growth effectively positions these compounds as candidates for developing safer and more effective agricultural chemicals .

Case Studies and Research Findings

StudyApplicationFindings
Antifungal ActivityCompounds showed superior efficacy against Fusarium oxysporum compared to hymexazol.
Antiparasitic ActivityIdentified as effective against Leishmania donovani, with improved efficacy over standard treatments.
Tuberculosis TreatmentNitroimidazooxazines exhibited potent activity against Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Positional Isomer: 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde

  • CAS No.: 623564-42-1
  • Molecular Formula : C₈H₈N₂O₂
  • Key Difference : The aldehyde group is located at position 2 instead of 3.
  • Impact: Altered electronic distribution may influence intramolecular hydrogen bonding and reactivity. Limited commercial availability compared to the 3-carbaldehyde isomer, with prices ranging from ¥1986/250mg in specialized suppliers .

Brominated Analog: 2-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

  • CAS No.: 2060000-28-2
  • Molecular Formula : C₇H₇BrN₂O₂
  • Key Difference : Bromine substitution at position 2 introduces steric bulk and enhanced electrophilicity.
  • No direct biological data reported, but brominated analogs are often explored in drug discovery for improved metabolic stability .

Pyrazolo-Oxazine Analog: 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde

  • CAS No.: 1286753-86-3
  • Molecular Formula : C₇H₇N₃O₂
  • Key Difference : Replacement of the imidazole ring with pyrazolo alters the heterocyclic system.
  • Patented for treating CNS disorders due to improved blood-brain barrier penetration .

Alcohol Derivative: (6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol

  • CAS No.: 1628636-87-2
  • Molecular Formula : C₇H₁₀N₂O₂
  • Key Difference : The aldehyde group is replaced with a hydroxymethyl (-CH₂OH) group.
  • Impact: Increased hydrophilicity compared to the aldehyde derivative.

Structural and Functional Comparison Table

Compound Name CAS No. Molecular Formula Key Substituent Key Applications/Notes
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde N/A C₈H₈N₂O₂ -CHO at position 3 Medicinal chemistry intermediate
6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde 623564-42-1 C₈H₈N₂O₂ -CHO at position 2 Limited commercial availability
2-Bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde 2060000-28-2 C₇H₇BrN₂O₂ -Br at position 2 Cross-coupling precursor
6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carbaldehyde 1286753-86-3 C₇H₇N₃O₂ Pyrazolo ring CNS disorder therapeutics (patented)
(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol 1628636-87-2 C₇H₁₀N₂O₂ -CH₂OH at position 6 Requires cold storage; hydrophilic

Biological Activity

6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde is a heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 623564-43-2
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminooxazoline derivatives with aldehydes. Reaction conditions often require heating in acidic or basic media to facilitate cyclization. Industrial production methods may include continuous flow reactors or batch processes to optimize yield and purity .

The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors within microbial cells. The exact pathways and molecular targets remain to be fully elucidated. However, it is hypothesized that the compound may disrupt cellular functions through enzyme inhibition or receptor modulation.

Study on Antimicrobial Efficacy

In a comparative study on various imidazo derivatives, including those structurally similar to this compound, researchers found that certain modifications enhanced antimicrobial potency against Staphylococcus aureus and other pathogens. The study highlighted the importance of substituent groups in determining biological efficacy .

Pharmacological Potential

Another research effort explored the potential of imidazo compounds in drug discovery. The findings indicated that these compounds could serve as lead structures for developing new therapeutic agents targeting various diseases due to their diverse biological activities .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
This compoundPotential antimicrobial
Nitroimidazooxazine derivativesAntimicrobial
Imidazo[1,5-a]diazepinesCannabinoid receptor agonists

Q & A

Basic: How can researchers optimize the synthesis of 6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde to improve yield and purity?

Methodological Answer:
Synthesis optimization should focus on reaction conditions (solvent, temperature, catalyst) and purification techniques. For imidazole derivatives, manganese(IV) oxide in dichloromethane has been effective for analogous compounds, achieving 85% yield under reflux for 2 hours . Catalytic systems using ruthenium complexes (e.g., [Ru(bpp)(pydic)]) with hydrogen peroxide at 50°C can enhance regioselectivity . Purity (>97%) is achievable via recrystallization or column chromatography, as demonstrated for structurally related carbaldehydes . Monitor reaction progress using TLC or HPLC, and validate purity via NMR (¹H/¹³C) and mass spectrometry (HRMS) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Elucidation: Use ¹H and ¹³C NMR to confirm the carbaldehyde group (δ ~9.5–10.0 ppm for aldehyde proton) and fused oxazine-imidazole backbone. Compare spectral data to analogs like 1H-benzo[d]imidazole-2-carbaldehyde .
  • Mass Spectrometry: HRMS (ESI) ensures accurate molecular weight verification (e.g., m/z calculated for C₈H₉N₂O₂: 177.0664) .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Purity thresholds >97% are standard for pharmacological studies .

Advanced: How can researchers investigate the mechanistic role of this compound in enzymatic or pharmacological systems?

Methodological Answer:

  • Computational Modeling: Employ density functional theory (DFT) to study electronic properties and binding affinities. For example, molecular docking simulations can predict interactions with target enzymes (e.g., cytochrome P450 isoforms) .
  • Kinetic Studies: Use stopped-flow spectrophotometry to monitor reaction intermediates. For imidazole derivatives, transient absorption spectroscopy has resolved catalytic cycles in oxidative reactions .
  • Isotopic Labeling: Incorporate ¹³C or ¹⁵N isotopes at the carbaldehyde group to track metabolic pathways via LC-MS/MS .

Advanced: How should researchers address contradictions in reported bioactivity data for imidazo-oxazine derivatives?

Methodological Answer:

  • Meta-Analysis: Systematically review PubMed/MEDLINE datasets (e.g., using search terms like "imidazo[2,1-c][1,4]oxazine" AND "bioactivity") to identify confounding variables (e.g., assay protocols, cell lines) .
  • Dose-Response Validation: Replicate studies using standardized IC₅₀ assays (e.g., MTT for cytotoxicity) across multiple cell lines. For example, discrepancies in Dacarbazine analogs were resolved by controlling for metabolic activation pathways .
  • Structural Confirmation: Re-synthesize disputed compounds and verify structures via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .

Advanced: What experimental designs are suitable for studying solubility and stability challenges with this compound?

Methodological Answer:

  • Factorial Design: Test variables like pH, temperature, and co-solvents (e.g., DMSO, cyclodextrins) to optimize aqueous solubility. A 2³ factorial design can identify dominant factors .
  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) and humidity chambers (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor aldehyde oxidation via FTIR (C=O stretch at ~1700 cm⁻¹) .
  • Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and validate stability via DSC .

Advanced: How can computational tools like COMSOL Multiphysics or AI-driven models enhance the study of this compound’s reactivity?

Methodological Answer:

  • Reaction Simulation: Use COMSOL to model heat/mass transfer in synthesis (e.g., exothermic peaks during imidazole ring formation) .
  • Machine Learning (ML): Train ML models on existing imidazo-oxazine datasets to predict reaction outcomes (e.g., yield, byproducts). Feature engineering should include solvent polarity, catalyst loadings, and steric parameters .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate transition states in carbaldehyde-mediated reactions (e.g., nucleophilic additions) to guide catalyst selection .

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